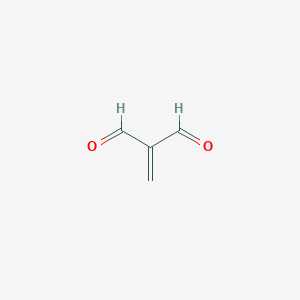![molecular formula C12H27NO B14422454 3-[Methyl(octyl)amino]propan-1-OL CAS No. 87260-36-4](/img/structure/B14422454.png)
3-[Methyl(octyl)amino]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Methyl(octyl)amino]propan-1-OL is an organic compound that belongs to the class of propanolamines. It features a hydroxyl group (-OH) attached to the first carbon of a propane chain, with a methyl(octyl)amino group attached to the third carbon. This compound is notable for its unique structure, which combines both amine and alcohol functionalities, making it versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(octyl)amino]propan-1-OL typically involves the reaction of 3-chloropropan-1-ol with methyl(octyl)amine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Starting Materials: 3-chloropropan-1-ol and methyl(octyl)amine.
Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, with sodium hydroxide as the base.
Procedure: The 3-chloropropan-1-ol is added to a solution of methyl(octyl)amine in the presence of sodium hydroxide. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product, this compound, is isolated by extraction and purification techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[Methyl(octyl)amino]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Secondary or tertiary amines.
Substitution: Alkyl halides, ethers.
Aplicaciones Científicas De Investigación
3-[Methyl(octyl)amino]propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[Methyl(octyl)amino]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Isobutanol (2-Methylpropan-1-ol): An alcohol with a similar structure but lacks the amine functionality.
3-Aminopropan-1-ol: A compound with a similar backbone but with an amino group instead of the methyl(octyl)amino group.
Uniqueness
3-[Methyl(octyl)amino]propan-1-OL is unique due to its combination of amine and alcohol functionalities, which allows it to participate in a broader range of chemical reactions and applications compared to its analogs. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile in various fields of research and industry.
Propiedades
Número CAS |
87260-36-4 |
|---|---|
Fórmula molecular |
C12H27NO |
Peso molecular |
201.35 g/mol |
Nombre IUPAC |
3-[methyl(octyl)amino]propan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-3-4-5-6-7-8-10-13(2)11-9-12-14/h14H,3-12H2,1-2H3 |
Clave InChI |
RANRODUIAZVISV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(C)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


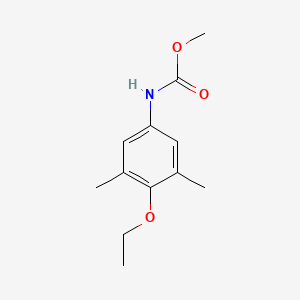
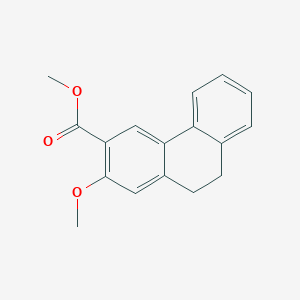

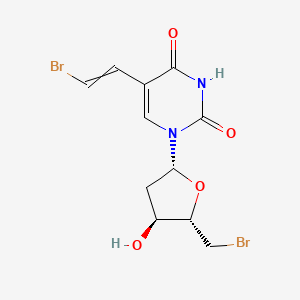
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
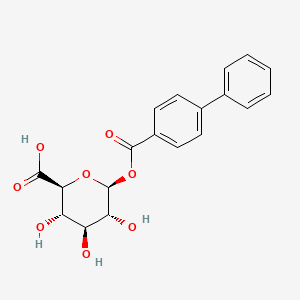
![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
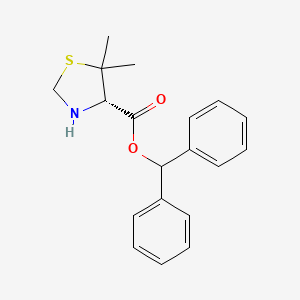
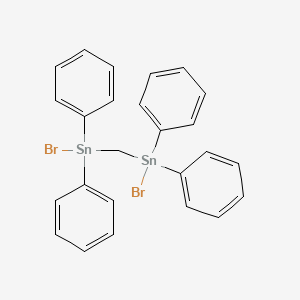
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
